![molecular formula C15H27O3PSi B14389576 Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate CAS No. 87762-61-6](/img/structure/B14389576.png)
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl-substituted ethyl chain, which is further modified with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable phenyl-substituted ethyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, leading to the formation of the phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation can yield the desired phosphonate compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to the formation of various phosphonate esters with different substituents.
Aplicaciones Científicas De Investigación
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing the compound to interact with enzymes and proteins that recognize phosphorylated substrates. This interaction can modulate the activity of these enzymes and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phenylphosphonate: Lacks the trimethylsilyl group, making it less sterically hindered.
Diethyl [2-phenylethyl]phosphonate: Similar structure but without the trimethylsilyl group.
Diethyl [2-(trimethylsilyl)ethyl]phosphonate: Contains the trimethylsilyl group but lacks the phenyl substitution.
Uniqueness
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is unique due to the presence of both the phenyl and trimethylsilyl groups. The phenyl group provides aromatic character and potential for π-π interactions, while the trimethylsilyl group offers steric protection and influences the compound’s reactivity and solubility properties .
Propiedades
Número CAS |
87762-61-6 |
|---|---|
Fórmula molecular |
C15H27O3PSi |
Peso molecular |
314.43 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-2-phenylethyl)-trimethylsilane |
InChI |
InChI=1S/C15H27O3PSi/c1-6-17-19(16,18-7-2)15(20(3,4)5)13-14-11-9-8-10-12-14/h8-12,15H,6-7,13H2,1-5H3 |
Clave InChI |
LVHMFXDKCXJUII-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC1=CC=CC=C1)[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


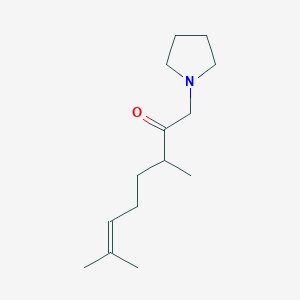
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
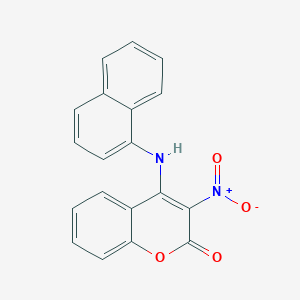

![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
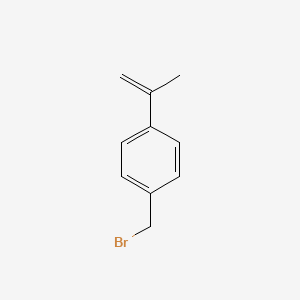
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
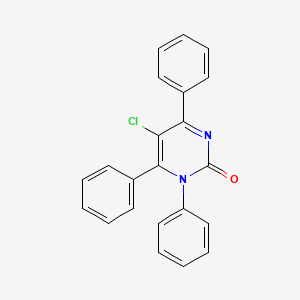
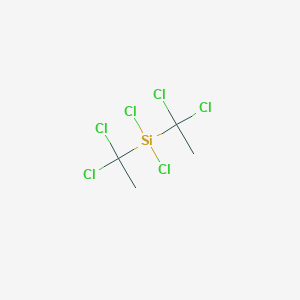
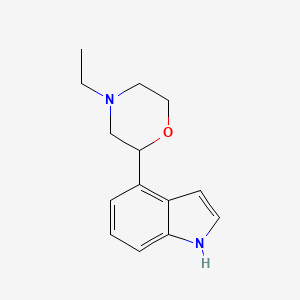
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
